N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,5-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,5-dimethoxybenzamide, also known as CMTM-8, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications in various diseases. The compound has been found to exhibit significant antitumor activity and has been shown to modulate the immune system, making it a promising candidate for cancer immunotherapy.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,5-dimethoxybenzamide involves the inhibition of several signaling pathways that are involved in tumor growth and immune system modulation. The compound has been shown to inhibit the activity of STAT3, a transcription factor that is involved in the growth and survival of cancer cells. This compound has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. In addition, the compound has been shown to modulate the immune system by inhibiting the activity of regulatory T cells and promoting the activity of effector T cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects in preclinical studies. The compound has been shown to induce apoptosis and inhibit cell proliferation in various types of cancer cells. In addition, this compound has been shown to modulate the immune system by inhibiting the activity of regulatory T cells and promoting the activity of effector T cells. The compound has also been shown to inhibit the formation of new blood vessels, which is important for tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,5-dimethoxybenzamide is its ability to inhibit tumor growth and modulate the immune system. The compound has been shown to exhibit significant antitumor activity and has been shown to be effective in preclinical studies. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. In addition, the compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for the study of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,5-dimethoxybenzamide. One direction is to further investigate the mechanism of action of the compound and its effects on different signaling pathways. Another direction is to test the compound in clinical trials to determine its safety and efficacy in humans. In addition, the compound could be further modified to improve its solubility and bioavailability. Finally, the compound could be tested in combination with other drugs to determine its potential for use in combination therapy.
Métodos De Síntesis
The synthesis of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,5-dimethoxybenzamide involves a multi-step process that has been described in detail in several research papers. The synthesis starts with the reaction of 5-chloro-2,1,3-benzothiadiazole with 3,5-dimethoxybenzoyl chloride in the presence of a base to form the intermediate product. This intermediate is then treated with a reducing agent to obtain the final product, this compound. The purity of the compound is usually confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Aplicaciones Científicas De Investigación
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,5-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. The compound has been found to exhibit significant antitumor activity and has been shown to modulate the immune system, making it a promising candidate for cancer immunotherapy. Several research papers have reported the use of this compound in preclinical studies for the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer. The compound has been shown to inhibit tumor growth by inducing apoptosis and inhibiting cell proliferation.
Propiedades
Fórmula molecular |
C15H12ClN3O3S |
---|---|
Peso molecular |
349.8 g/mol |
Nombre IUPAC |
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C15H12ClN3O3S/c1-21-9-5-8(6-10(7-9)22-2)15(20)17-13-11(16)3-4-12-14(13)19-23-18-12/h3-7H,1-2H3,(H,17,20) |
Clave InChI |
HSBYJZRBOCQPFP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=C(C=CC3=NSN=C32)Cl)OC |
SMILES canónico |
COC1=CC(=CC(=C1)C(=O)NC2=C(C=CC3=NSN=C32)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.